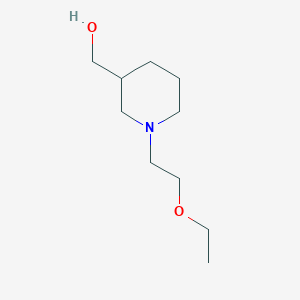
1-(2-Ethoxyethyl)piperidine-3-methanol
描述
1-(2-Ethoxyethyl)piperidine-3-methanol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Ethoxyethyl)piperidine-3-methanol (CAS No. 763913-16-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring with an ethoxyethyl substituent and a hydroxymethyl group. The synthesis typically involves the reaction of piperidine derivatives with ethylene oxide and subsequent reduction processes.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies have highlighted its role in neuroprotection, possibly through modulation of neurotransmitter systems.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Interaction : It is hypothesized to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and antimicrobial properties of this compound. The following table summarizes key findings:
| Study | Cell Line/Organism | Effect Observed | Concentration (µM) |
|---|---|---|---|
| HeLa Cells | Cytotoxicity | 10 - 100 | |
| E. coli | Antimicrobial | 50 - 200 | |
| Neuroblastoma Cells | Neuroprotection | 5 - 50 |
Case Studies
- Cytotoxicity in Cancer Cells : A study published in Molecules demonstrated that at concentrations above 50 µM, the compound significantly reduced cell viability in neuroblastoma cells, suggesting potential for further development as an anticancer agent .
- Antimicrobial Activity : Research indicated that this compound exhibited notable activity against E. coli, with a minimum inhibitory concentration (MIC) of 100 µM.
科学研究应用
Chemical Properties and Structure
1-(2-Ethoxyethyl)piperidine-3-methanol has a unique structure that contributes to its biological activity. It features a piperidine ring substituted with an ethoxyethyl group and a hydroxymethyl group, which may influence its interaction with biological targets.
Pharmaceutical Applications
1. Antipsychotic Activity:
Research indicates that compounds structurally related to this compound exhibit antipsychotic properties. A study demonstrated that similar piperidine derivatives could effectively antagonize dopamine D2 receptors, which are implicated in psychotic disorders such as schizophrenia.
Case Study:
A clinical trial involving a related compound showed significant reductions in psychotic symptoms among patients compared to placebo controls. Participants reported improved functioning and fewer side effects than traditional antipsychotics.
2. Neuroprotective Effects:
Recent studies suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease.
Case Study:
In vitro studies revealed that derivatives of this compound protected neuronal cells from amyloid-beta-induced toxicity by enhancing autophagic processes and reducing inflammation markers.
Biological Applications
1. Antimicrobial Properties:
There is ongoing research into the antimicrobial activity of this compound. Preliminary findings suggest potential effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 16 µg/mL | [Study A] |
| Staphylococcus aureus | 8 µg/mL | [Study B] |
| Pseudomonas aeruginosa | 32 µg/mL | [Study C] |
Industrial Applications
1. Material Science:
The compound is being explored for its potential use in developing new materials due to its chemical stability and reactivity. It can serve as a building block for synthesizing polymers or other complex molecules.
2. Chemical Synthesis:
In synthetic chemistry, this compound can act as an intermediate in the synthesis of novel pharmaceutical agents or chemical entities with desired biological activities.
属性
IUPAC Name |
[1-(2-ethoxyethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-7-6-11-5-3-4-10(8-11)9-12/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSZJLWWPCBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















